
sodium;1H-phenanthren-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1H-phenanthren-1-ide is an organosodium compound with the molecular formula C14H9Na It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and sodium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium;1H-phenanthren-1-ide typically involves the reaction of phenanthrene with sodium metal. This process can be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction is usually performed in a suitable solvent such as tetrahydrofuran or dimethyl sulfoxide. The sodium metal reacts with phenanthrene to form the sodium salt of phenanthrene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;1H-phenanthren-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Reduction: It can be reduced to form dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of substituted phenanthrene compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium in isopentanol or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Phenanthraquinone and diphenic acid.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-bromophenanthrene, 9-nitrophenanthrene, and phenanthrenesulphonic acids.
Wissenschaftliche Forschungsanwendungen
Sodium;1H-phenanthren-1-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phenanthrene derivatives.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into the potential therapeutic applications of phenanthrene derivatives, such as anticancer agents, may involve this compound.
Industry: It can be used in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of sodium;1H-phenanthren-1-ide involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sodium ion, which enhances the nucleophilicity of the phenanthrene moiety. The pathways involved in these reactions typically include the formation of intermediate complexes, followed by the substitution or addition of functional groups.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent hydrocarbon from which sodium;1H-phenanthren-1-ide is derived.
Naphthalene: Another polycyclic aromatic hydrocarbon with similar reactivity.
Anthracene: A compound with a similar structure but different reactivity patterns.
Uniqueness: this compound is unique due to the presence of the sodium ion, which significantly alters its chemical reactivity compared to other polycyclic aromatic hydrocarbons. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
96229-74-2 |
|---|---|
Molekularformel |
C14H9Na |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
sodium;1H-phenanthren-1-ide |
InChI |
InChI=1S/C14H9.Na/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;/h1-5,7-10H;/q-1;+1 |
InChI-Schlüssel |
XWWIIDAQINXYQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=[C-]C=CC=C32.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


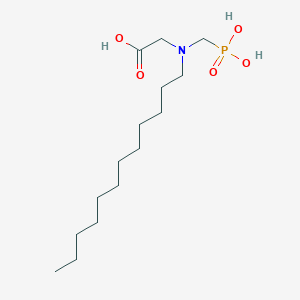
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
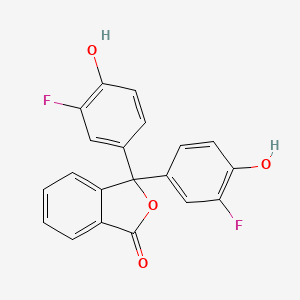
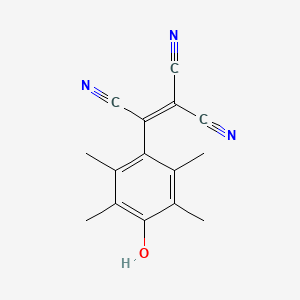
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
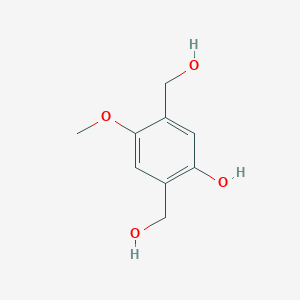
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
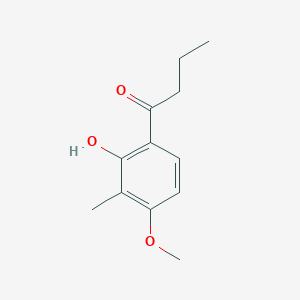
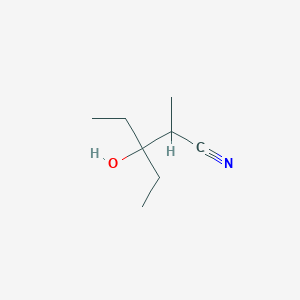
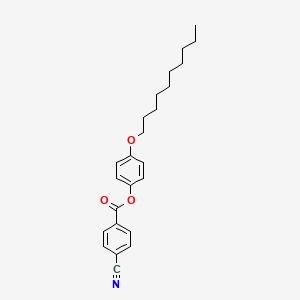
![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)
